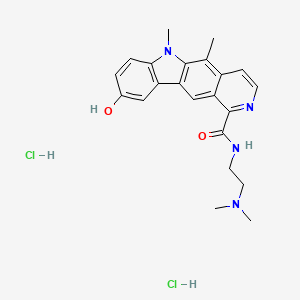
6H-Pyrido(4,3-b)carbazole-1-carboxamide, N-(2-(dimethylamino)ethyl)-9-hydroxy-5,6-dimethyl-, dihydrochloride
描述
S-16020-2 是一种新型的橄榄碱衍生物,以其强大的抗肿瘤活性而闻名。 它已被广泛研究其对各种癌症的疗效,包括白血病、肉瘤、肺癌和黑色素瘤 。 该化合物特别引人注目的是它能够嵌入 DNA 并抑制拓扑异构酶 II,使其成为有希望的癌症治疗候选药物 。
属性
CAS 编号 |
178169-99-8 |
|---|---|
分子式 |
C22H26Cl2N4O2 |
分子量 |
449.4 g/mol |
IUPAC 名称 |
N-[2-(dimethylamino)ethyl]-9-hydroxy-5,6-dimethylpyrido[4,3-b]carbazole-1-carboxamide;dihydrochloride |
InChI |
InChI=1S/C22H24N4O2.2ClH/c1-13-15-7-8-23-20(22(28)24-9-10-25(2)3)17(15)12-18-16-11-14(27)5-6-19(16)26(4)21(13)18;;/h5-8,11-12,27H,9-10H2,1-4H3,(H,24,28);2*1H |
InChI 键 |
DSJBVXJNKBKZSB-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CN=C(C2=CC3=C1N(C4=C3C=C(C=C4)O)C)C(=O)NCCN(C)C.Cl.Cl |
规范 SMILES |
CC1=C2C=CN=C(C2=CC3=C1N(C4=C3C=C(C=C4)O)C)C(=O)NCCN(C)C.Cl.Cl |
外观 |
Solid powder |
其他CAS编号 |
178169-99-8 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
9-hydroxy-5,6-dimethyl-1-(N-(2-(dimethylamino)ethyl)carbamoyl)-6H-pyrido(4,3-b)carbazole dichlorohydrate S 16020-2 S-16020-2 |
产品来源 |
United States |
准备方法
合成路线和反应条件
S-16020-2 的合成涉及几个关键步骤:
还原: 四氢吡啶通过使用硼氢化钠还原 1-苄基吡啶盐获得。
缩合: 还原产物在回流的 50% 乙酸中与 5-甲氧基吲哚缩合,生成氨基乙基咔唑化合物。
脱苄基化: 中间体的催化脱苄基化导致形成伯胺。
酰胺化: 伯胺在与草酸二乙酯加热时转化为草酸单酰胺。
环化: 在 Vilsmeier 条件下,在三氯氧磷存在下酰胺的环化提供了吡啶并咔唑四环体系。
脱氢: 在沸腾的二苯醚中,在碳上钯的催化下进行脱氢,得到所需的芳香化化合物。
N-甲基化: 在碳酸钾和冠醚存在下,使用碳酸二甲酯在二甲基甲酰胺中对吡咯环进行甲基化。
酰胺化: 酯在 115°C 下与 2-(二甲氨基)乙胺反应形成酰胺。
脱甲基化: 最终的 9-羟基衍生物通过使用三溴化硼进行甲醚裂解获得.
工业生产方法
S-16020-2 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用高效反应器、连续流动系统和先进的纯化技术,以确保高产率和纯度。
化学反应分析
反应类型
S-16020-2 经历各种化学反应,包括:
氧化: 它可以被氧化形成不同的衍生物。
还原: 还原反应可以改变其官能团。
取代: 取代反应可以将新的官能团引入分子中。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 硼氢化钠和氢化铝锂是常用的还原剂。
取代: 卤化和烷基化反应使用卤素和卤代烷等试剂进行。
主要产物
从这些反应形成的主要产物包括具有修饰的官能团的 S-16020-2 的各种衍生物,这些衍生物可能表现出不同的生物活性。
科学研究应用
S-16020-2 具有广泛的科学研究应用:
化学: 它被用作研究 DNA 嵌入和拓扑异构酶抑制的模型化合物。
生物学: 它用于细胞生物学研究以研究其对细胞增殖和凋亡的影响。
医学: S-16020-2 正在临床试验中研究其作为抗癌药物的潜力。
作用机制
S-16020-2 通过嵌入 DNA 并抑制拓扑异构酶 II 来发挥作用。 这导致拓扑异构酶 II-DNA 复合物的稳定,防止 DNA 链的重新连接,最终导致细胞死亡。 此外,S-16020-2 在癌细胞中诱导凋亡,与细胞 p53 状态无关 。
相似化合物的比较
类似化合物
阿霉素: 另一种用于癌症治疗的拓扑异构酶 II 抑制剂。
依立替康乙酸酯: 具有抗肿瘤活性的橄榄碱衍生物。
长春瑞滨: 用于治疗各种癌症的化疗药物。
独特性
S-16020-2 的独特之处在于其对多药耐药癌细胞系的高细胞毒活性及其独立于 p53 状态诱导凋亡的能力。 与其他类似化合物相比,它还表现出更好的治疗指数,使其成为进一步临床开发的有希望的候选药物 。
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


